2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol
Overview
Description
2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol typically involves the reaction of 3-fluoro-6-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
Oxidation: Formation of 2-(3-Fluoro-6-methoxyphenyl)-3-methyl-butan-2-one.
Reduction: Formation of 2-(3-Fluoro-6-methoxyphenyl)-3-methyl-butan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoro-6-methoxyphenyl)-2-butanol
- 3-Fluoro-6-methoxyphenyl-(2-pyridyl)methanol
- 3-Fluoro-6-methoxyphenyl-(5-methyl-2-thienyl)methanol
Uniqueness
2-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-2-ol is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methoxy group. This combination can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)-3-methylbutan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-8(2)12(3,14)10-7-9(13)5-6-11(10)15-4/h5-8,14H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCFXHKXKALVTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=C(C=CC(=C1)F)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174784 | |
Record name | Benzenemethanol, 5-fluoro-2-methoxy-α-methyl-α-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101174784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443327-75-0 | |
Record name | Benzenemethanol, 5-fluoro-2-methoxy-α-methyl-α-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443327-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 5-fluoro-2-methoxy-α-methyl-α-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101174784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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